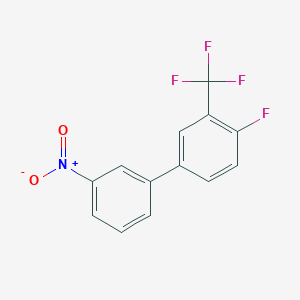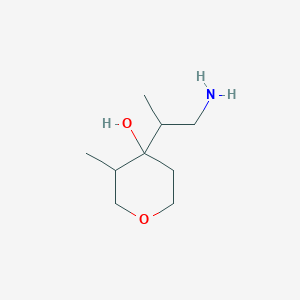
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a fluorine atom, a nitrophenyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the nitration and subsequent reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity and yield.
Análisis De Reacciones Químicas
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
1-Fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-nitrobenzene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)nitrobenzene: Lacks the fluorine atom, which can affect its chemical properties and interactions.
1-Fluoro-2-(trifluoromethyl)benzene:
The presence of both the fluorine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are beneficial.
Propiedades
Fórmula molecular |
C13H7F4NO2 |
|---|---|
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
1-fluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F4NO2/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(6-8)18(19)20/h1-7H |
Clave InChI |
AKUXGGYWCJLYIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)


![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)
![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)

![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)
